8-PIP-cAMP

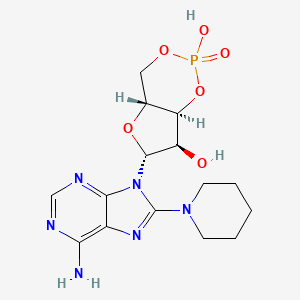

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H21N6O6P |

|---|---|

Peso molecular |

412.34 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C15H21N6O6P/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 |

Clave InChI |

KBRGEUZQYNIAKB-IDTAVKCVSA-N |

SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N |

SMILES isomérico |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O)N |

SMILES canónico |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N |

Sinónimos |

8-PIP-cAMP 8-piperidinoadenosine-3',5'-cyclic monophosphate |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of 8-PIP-cAMP in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 8-Piperidino-adenosine-3',5'-cyclic monophosphate (8-PIP-cAMP), a selective activator of cAMP-dependent Protein Kinase A type I (PKA-I), in the context of cancer cell biology. This document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

Cyclic AMP (cAMP) is a ubiquitous second messenger that can inhibit the proliferation of several types of tumor cells.[1][2] Its effects are primarily mediated by two families of effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). PKA exists as two major isozymes, type I (PKA-I) and type II (PKA-II), which exhibit differential expression in various tissues and play distinct roles in cell growth and differentiation.[3] Notably, PKA-I is often upregulated in cancer cells and is associated with cell proliferation.[1]

This compound is a site-selective cAMP analog that, when used in combination with other analogs such as 8-aminohexylamino-cAMP (8-HA-cAMP), synergistically and selectively activates the PKA-I isozyme.[1] Research has demonstrated that this selective activation of PKA-I has a potent antiproliferative effect on specific cancer cell lines, particularly those with activating mutations in the BRAF oncogene.[2]

The primary mechanism of action for the PKA-I selective analog combination is the induction of cell cycle arrest at the G0/G1 phase, rather than the induction of apoptosis.[1] This growth arrest is mediated through the inhibition of the Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation that is often constitutively active in cancers with BRAF mutations.[1][4] Specifically, the activation of PKA-I leads to a significant reduction in the phosphorylation of ERK1/2, a key downstream effector in this pathway.[1]

Quantitative Data on the Effects of PKA-I Selective cAMP Analogs

The antiproliferative effects of the PKA-I selective cAMP analog pair (this compound and 8-HA-cAMP) have been quantified in various human cancer cell lines. The data below is summarized from a key study by Lucchi S, et al. (2011).[1]

Cell Viability

The following table summarizes the dose-dependent effect of a 72-hour treatment with an equimolar combination of this compound and 8-HA-cAMP on the viability of different cancer cell lines, as measured by the MTT assay.

| Cell Line | BRAF Status | Treatment Concentration (µM) | Mean Cell Viability (% of Control) |

| ARO | V600E Mutant | 1 | ~80% |

| 10 | ~60% | ||

| 100 | ~30% | ||

| NPA | V600E Mutant | 1 | ~90% |

| 10 | ~70% | ||

| 100 | ~40% | ||

| WRO | Wild-Type | 1 | ~100% |

| 10 | ~100% | ||

| 100 | ~90% |

Data is estimated from graphical representations in Lucchi S, et al. (2011) and presented as approximate values.

Cell Cycle Distribution

Treatment with PKA-I selective analogs (100 µM each for 72 hours) alters the cell cycle distribution in BRAF-mutant cancer cells, leading to an accumulation of cells in the G0/G1 phase.

| Cell Line | Treatment | Sub-G0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| ARO | Control | 1.04 ± 0.19 | 49.37 ± 5.56 | 16.25 ± 3.4 | 32.62 ± 6.99 |

| PKA-I Analogs | 1.11 ± 0.20 | 59.03 ± 4.59* | 12.52 ± 1.10 | 24.29 ± 4.26 | |

| NPA | Control | 1.81 ± 0.15 | 57.21 ± 2.06 | 20.56 ± 1.44 | 19.6 ± 1.17 |

| PKA-I Analogs | 2.88 ± 0.69 | 61.34 ± 1.73 | 17.81 ± 1.24 | 17.19 ± 1.26 | |

| WRO | Control | 3.30 ± 0.25 | 50.11 ± 0.69 | 16.06 ± 1.79 | 30.94 ± 1.77 |

| PKA-I Analogs | 6.165 ± 0.50 | 54.80 ± 3.35 | 15.28 ± 1.71 | 23.99 ± 4.90 |

*Data presented as mean ± SD. P<0.05 vs. control.[4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

8-PIP-cAMP: A Technical Guide to its Role in Protein Kinase A Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 8-Piperidino-cAMP (8-PIP-cAMP), a crucial analog of cyclic adenosine monophosphate (cAMP), and its specific role in the activation of cAMP-dependent Protein Kinase A (PKA). We will explore its mechanism of action, isoform selectivity, and its application in research, supported by quantitative data and detailed experimental protocols.

The cAMP/PKA Signaling Pathway: A Primer

The cAMP signaling pathway is a fundamental mechanism for intracellular signal transduction.[1][2] It is initiated by the activation of G protein-coupled receptors, which in turn stimulate adenylyl cyclase to convert ATP into cAMP.[3][4] The primary intracellular effector of cAMP is Protein Kinase A (PKA).[2][4][5]

In its inactive state, PKA exists as a tetrameric holoenzyme, composed of a dimer of two regulatory (R) subunits and two catalytic (C) subunits.[6][7][8] The regulatory subunits bind to and inhibit the catalytic subunits.[9] Mammalian cells express four major isoforms of the R subunit (RIα, RIβ, RIIα, and RIIβ), which contribute to the functional diversity of PKA signaling.[8][10]

Upon an increase in intracellular cAMP levels, four cAMP molecules bind to the two regulatory subunits, two molecules per subunit.[3] This binding induces a significant conformational change in the R subunits, causing them to release the active C subunits.[5][11] The freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, thereby regulating a wide array of cellular processes, including metabolism, gene transcription, and cell growth.[3][6]

Introduction to this compound

8-Piperidino-cAMP (this compound) is a synthetic, membrane-permeable, and metabolically stable analog of cAMP.[12] Its defining characteristic is its site-selectivity. Each PKA regulatory subunit contains two distinct tandem cAMP-binding domains, designated as site A and site B.[5][11] this compound exhibits a high degree of selectivity for site A of PKA type I (RI) and site B of PKA type II (RII) .[12] This property makes it an invaluable tool for dissecting the isoform-specific functions of PKA.

Mechanism of PKA Activation by this compound

-

Selective Activation of PKA Type I: To preferentially activate PKA-I, this compound (which targets site A) is used in combination with an analog that is selective for site B of PKA-I, such as 2-Cl-8-HA-cAMP.[12]

-

Selective Activation of PKA Type II: To preferentially activate PKA-II, this compound (which targets site B) is used in combination with an analog that is selective for site A of PKA-II, such as 6-MBC-cAMP.[12]

This synergistic approach allows researchers to selectively activate specific PKA isozymes within a cellular context, which is critical for studying their distinct physiological roles.[14] A related compound, Sp-8-PIP-cAMPS, is a lipophilic analog with an even higher selectivity for site B of PKA type II.[15]

Quantitative Data

The following table summarizes the activation constants (EC50) for various cAMP analogs, including a derivative of this compound, in activating different PKA holoenzyme isoforms. The data highlights the selectivity of these compounds.

| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Fold Selectivity (RIα vs RIIβ) |

| cAMP | 42 | 45 | 0.9 |

| Sp-8-PIP-cAMP | 5048 | 2959 | 1.7 |

Data adapted from Zhang et al. (2012).[10] Fold selectivity is calculated based on preference for RIα or RIIβ holoenzymes.

Experimental Protocols

Several methodologies are employed to study PKA activation by analogs like this compound.

PKA Activity Assay (Spectrophotometric)

This standard assay measures the transfer of phosphate from ATP to a specific peptide substrate by the PKA catalytic subunit.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing the PKA holoenzyme, a specific PKA peptide substrate (e.g., Kemptide), ATP, and MgCl2.

-

Activation: Add varying concentrations of the cAMP analog (e.g., this compound in combination with a synergistic analog) to initiate PKA activation and subsequent substrate phosphorylation.

-

Quantification: The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm.[10]

Ligand-Regulated Competition (LiReC) Assay

This high-throughput fluorescence anisotropy assay measures the dissociation of the R and C subunits.

Methodology:

-

Principle: A fluorescently labeled, high-affinity peptide inhibitor is used, which competes with the R subunit for binding to the C subunit.[10]

-

Assay Setup: The PKA holoenzyme is incubated with the fluorescent peptide. In the inactive state, the R subunit outcompetes the peptide, resulting in low fluorescence anisotropy.

-

Activation and Measurement: Upon addition of cAMP or its analogs, the R subunit releases the C subunit. The C subunit is then free to bind the fluorescent peptide, causing an increase in fluorescence anisotropy.[6] This change is measured to determine the extent of holoenzyme dissociation and activation.

Kinase Mobility Shift Assay (KiMSA)

KiMSA is a non-radioactive method for quantifying PKA activity based on the electrophoretic mobility shift of a fluorescently labeled substrate.[16]

Methodology:

-

Sample Preparation: PKA can be sourced from purified recombinant protein, total cell extracts, or semi-purified holoenzyme from cell fractions.[16]

-

Kinase Reaction: The PKA sample is incubated in a kinase buffer containing ATP, MgCl2, and a fluorescently-labeled PKA substrate (e.g., Kemptide-FITC).[16]

-

Electrophoresis: The reaction is stopped, and the products are resolved on an agarose gel. The phosphorylated substrate exhibits a different electrophoretic mobility compared to the non-phosphorylated form.

-

Quantification: The gel is imaged, and the bands corresponding to the phosphorylated and non-phosphorylated substrate are quantified using fluorescence densitometry to determine kinase activity.[16]

Conclusion

This compound is a powerful pharmacological tool for the study of PKA signaling. Its unique site selectivity, when leveraged in combination with other complementary cAMP analogs, provides researchers with the ability to dissect the specific roles of PKA-I and PKA-II isoforms. This specificity is essential for understanding the complex and compartmentalized nature of cAMP signaling and for the development of targeted therapeutics aimed at modulating PKA activity in various disease states.

References

- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Specificity in the cAMP/PKA signaling pathway. Differential expression,regulation, and subcellular localization of subunits of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase A - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]

- 9. Phosphorylation of protein kinase A (PKA) regulatory subunit RIα by protein kinase G (PKG) primes PKA for catalytic activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound BIOLOG Life Science Institute [biolog.de]

- 13. researchgate.net [researchgate.net]

- 14. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sp-8-PIP-cAMPS BIOLOG Life Science Institute [biolog.de]

- 16. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

Biophysical Properties of 8-Piperidino-Cyclic AMP and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling. The diverse effects of cAMP are primarily mediated through two main classes of intracellular receptors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The development of synthetic cAMP analogs with selective affinities for these receptors has been instrumental in dissecting their distinct signaling pathways. This technical guide provides an in-depth overview of the biophysical properties of 8-piperidino-cyclic AMP (8-piperidino-cAMP), a potent and site-selective activator of PKA. Furthermore, it presents a comparative analysis with the widely used Epac-selective agonist, 8-(p-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), to highlight their differential effects and utility in research.

Core Biophysical Properties

This section details the fundamental chemical and physical characteristics of 8-piperidino-cAMP and its prominent analog, 8-pCPT-2'-O-Me-cAMP.

Table 1: Chemical and Physical Properties

| Property | 8-Piperidino-cyclic AMP | 8-(p-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate |

| Synonyms | 8-PIP-cAMP | 8-pCPT-2'-O-Me-cAMP, 007 |

| CAS Number | 31357-06-9[1][2] | 634207-53-7 |

| Molecular Formula | C₁₅H₂₁N₆O₆P[1] | C₁₇H₁₆ClN₅O₆PS |

| Molecular Weight | 412.34 g/mol [1] | 507.82 g/mol |

| Solubility | Soluble in aqueous solutions. | Soluble in water (up to 100 mM). |

| Stability | Store at -20°C. Solutions are stable for up to three months at -20°C when protected from light. | Store at -20°C. |

Mechanism of Action and Selectivity

The utility of these cAMP analogs lies in their selective activation of downstream effectors. 8-piperidino-cAMP is a well-established selective activator of PKA, while 8-pCPT-2'-O-Me-cAMP is a highly potent and selective activator of Epac.

8-Piperidino-cAMP: A PKA-Selective Activator

8-Piperidino-cAMP exhibits a strong preference for activating PKA over Epac. Its selectivity is further nuanced by its differential affinity for the two distinct cAMP-binding sites (A and B) on the regulatory subunits of PKA isoforms (Type I and Type II). It has been shown to bind with high affinity to site A of the PKA type I regulatory subunit and site B of the type II regulatory subunit. This site-selectivity can be exploited to synergistically activate specific PKA isoforms when used in combination with other site-selective cAMP analogs.

8-pCPT-2'-O-Me-cAMP: An Epac-Selective Activator

In contrast, 8-pCPT-2'-O-Me-cAMP is a highly specific agonist for Epac1 and Epac2. The modifications at the C8 and 2'-O positions of the adenosine ring dramatically reduce its affinity for PKA, making it an invaluable tool for studying Epac-mediated signaling pathways in isolation.

Table 2: Quantitative Data on PKA and Epac Activation

| Compound | Target | Parameter | Value |

| 8-Piperidino-cAMP | PKA Type I (Site A) | High Affinity | Data not readily available |

| PKA Type II (Site B) | High Affinity | Data not readily available | |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC₅₀ | 2.2 µM |

| PKA | EC₅₀ | > 100 µM |

Note: While 8-piperidino-cAMP is known to be a potent PKA activator, specific Kd and EC₅₀ values are not consistently reported across publicly available literature. Researchers are advised to determine these values empirically for their specific experimental system.

Signaling Pathways

The selective activation of PKA or Epac by these analogs triggers distinct downstream signaling cascades.

PKA Signaling Pathway

Activation of PKA by 8-piperidino-cAMP leads to the phosphorylation of a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell proliferation.

Epac Signaling Pathway

8-pCPT-2'-O-Me-cAMP activates Epac, a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. This initiates a separate cascade of cellular events, including the regulation of cell adhesion, secretion, and ion channel activity.

Experimental Protocols

Accurate determination of the biophysical properties of these cAMP analogs is crucial for their effective use in research. This section provides detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

SPR is a label-free technique to measure the real-time binding kinetics and affinity of ligands to their receptors.

Methodology:

-

Immobilization of PKA Regulatory Subunit: The purified PKA regulatory subunit (ligand) is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: A series of concentrations of 8-piperidino-cAMP (analyte) are prepared in a suitable running buffer.

-

Binding Measurement: The cAMP analog solutions are injected over the sensor surface, and the change in the SPR signal (response units, RU) is monitored in real-time. This provides data on the association (kon) and dissociation (koff) rates.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).

Methodology:

-

Sample Preparation: A solution of the PKA regulatory subunit is placed in the sample cell of the calorimeter, and a solution of the cAMP analog is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

-

Titration: The cAMP analog is titrated into the PKA solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a theoretical model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Förster Resonance Energy Transfer (FRET)-based Assay for PKA/Epac Activation (EC50)

FRET-based biosensors are powerful tools to monitor the activation of PKA or Epac in living cells in real-time.

Methodology:

-

Cell Culture and Transfection: Cells are transiently or stably transfected with a genetically encoded FRET biosensor for PKA (e.g., AKAR) or Epac (e.g., a Rap-based sensor).

-

Assay Performance: Transfected cells are plated in a multi-well plate and treated with a range of concentrations of the cAMP analog.

-

FRET Measurement: The fluorescence emission of the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores is measured using a plate reader or microscope. The ratio of acceptor to donor emission is calculated as the FRET signal.

-

Data Analysis: The change in the FRET ratio is plotted against the logarithm of the analog concentration, and the data are fitted to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Conclusion

8-piperidino-cAMP and its analogs, such as 8-pCPT-2'-O-Me-cAMP, are indispensable tools for the specific and differential activation of PKA and Epac signaling pathways. A thorough understanding of their biophysical properties, including binding affinities, activation constants, and mechanisms of action, is paramount for the design and interpretation of experiments aimed at elucidating the complex roles of cAMP in cellular physiology and pathophysiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers to effectively utilize these powerful pharmacological agents in their studies. As research in this field continues to evolve, the precise characterization of these and novel cAMP analogs will remain a cornerstone of progress in understanding and therapeutically targeting cAMP-mediated signaling.

References

The 8-pCPT-2'-O-Me-cAMP Signaling Pathway in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes within the nervous system, including synaptic plasticity, neuronal differentiation, and survival. For decades, the effects of cAMP were thought to be mediated exclusively by Protein Kinase A (PKA). However, the discovery of Exchange Protein Directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling cascade. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), and its cell-permeable acetoxymethyl ester prodrug form (8-pCPT-2'-O-Me-cAMP-AM), are highly selective agonists for Epac. This selectivity makes them invaluable pharmacological tools to dissect the precise roles of the Epac signaling pathway in neuronal function. This technical guide provides a comprehensive overview of the 8-pCPT-2'-O-Me-cAMP signaling pathway in neuronal cells, including its mechanism of action, downstream effectors, and functional consequences, with a focus on quantitative data and detailed experimental protocols.

The Core Signaling Pathway

The 8-pCPT-2'-O-Me-cAMP signaling cascade is initiated by the direct binding of 8-pCPT-2'-O-Me-cAMP to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2). This binding induces a conformational change in Epac, unmasking its guanine nucleotide exchange factor (GEF) activity. Activated Epac then catalyzes the exchange of GDP for GTP on the small GTPases Rap1 and Rap2, leading to their activation. GTP-bound Rap proteins subsequently interact with a diverse array of downstream effectors to elicit specific cellular responses in neurons.

Unveiling the Cellular Interactions of 8-PIP-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Targets and Selectivity

The primary cellular target of 8-PIP-cAMP is the cAMP-dependent protein kinase (PKA). PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP, the R subunits undergo a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream substrate proteins.

Quantitative Data

The following table summarizes the available quantitative data for a stereoisomer of this compound, Sp-8-PIP-cAMP, which provides an indication of its activation profile for different PKA isoforms.

| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIIβ/RIα) |

| Sp-8-PIP-cAMP | RIα | 5048 | 1.7 |

| RIIβ | 2959 | ||

| Data sourced from a fluorescence anisotropy-based PKA activation assay.[6] |

Signaling Pathways

Activation of PKA by this compound initiates a cascade of phosphorylation events that modulate various cellular processes. Two key downstream pathways are the activation of the cAMP response element-binding protein (CREB) and the inhibition of the Raf-MEK-ERK signaling cascade.

PKA-CREB Signaling Pathway

Upon activation by this compound, the catalytic subunits of PKA translocate to the nucleus and phosphorylate CREB at Serine 133. Phosphorylated CREB then recruits transcriptional coactivators, such as CBP/p300, to the cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene expression.[1]

PKA-mediated Inhibition of the Raf-MEK-ERK Pathway

This compound-mediated activation of PKA can lead to the inhibition of the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf-MEK-ERK pathway. PKA can directly phosphorylate c-Raf at an inhibitory site, Serine 259, which prevents its activation by Ras and subsequently blocks the downstream phosphorylation of MEK and ERK.[1] This inhibitory action is a key mechanism by which this compound can induce growth arrest in certain cancer cells.[6]

Experimental Protocols

PKA Activation Assay (Fluorescence Anisotropy)

Materials:

-

Purified PKA holoenzyme (RIα2C2 or RIIβ2C2)

-

Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Serial dilutions of this compound

-

Fluorescence polarization plate reader

Procedure:

-

In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to the assay buffer.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence anisotropy of each well using a plate reader.

-

As this compound binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide will bind to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.

Competitive Binding Assay

This assay determines the binding affinity of this compound to PKA by measuring its ability to compete with a radiolabeled ligand for binding to the PKA regulatory subunits.[3][7][8]

Materials:

-

Purified PKA regulatory subunits

-

Radiolabeled cAMP (e.g., [3H]cAMP)

-

Serial dilutions of this compound

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1% BSA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the purified PKA regulatory subunits with a fixed concentration of radiolabeled cAMP and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Western Blot for Phosphorylated Proteins (p-CREB, p-ERK)

This method is used to detect the phosphorylation status of downstream targets of PKA signaling, such as CREB and ERK, in cell lysates following treatment with this compound.[7][9][10]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies specific for p-CREB (Ser133), total CREB, p-ERK (Thr202/Tyr204), and total ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent and selective activator of PKA, making it an indispensable tool for elucidating the roles of PKA in various cellular signaling pathways. Its ability to be used in concert with other cAMP analogs to dissect the functions of PKA isoforms further enhances its utility. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers employing this compound in their investigations of cAMP-mediated signal transduction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

Resistance of 8-PIP-cAMP to Hydrolysis by Phosphodiesterases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). Synthetic analogs of cAMP that are resistant to hydrolysis by PDEs are invaluable tools for studying cAMP signaling pathways and represent promising therapeutic agents. This technical guide provides an in-depth overview of the resistance of 8-piperidino-cAMP (8-PIP-cAMP), a site-selective cAMP analog, to hydrolysis by PDEs. Due to a lack of specific kinetic data for this compound in the public domain, this guide presents baseline kinetic data for the hydrolysis of the natural substrate, cAMP, by major PDE families. Furthermore, a detailed, generalized experimental protocol for assessing the resistance of cAMP analogs to PDE hydrolysis is provided, alongside visualizations of key signaling pathways and experimental workflows.

Introduction to cAMP Signaling and Phosphodiesterases

The cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP.[1][2] Subsequently, cAMP binds to and activates its primary downstream effectors, including protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac).[3] This cascade of events culminates in a diverse range of cellular responses.

The termination of the cAMP signal is primarily achieved through the hydrolytic activity of phosphodiesterases (PDEs), a superfamily of enzymes that convert cAMP to the inactive 5'-AMP.[4] The PDE superfamily is divided into 11 families, several of which exhibit specificity for cAMP, including PDE3, PDE4, PDE7, and PDE8.[5] The distinct kinetic properties and subcellular localization of these PDE isoforms allow for precise spatial and temporal control over cAMP signaling.[6]

This compound: A Phosphodiesterase-Resistant cAMP Analog

Quantitative Data: Hydrolysis of cAMP by Phosphodiesterase Isoforms

To provide a context for the resistance of cAMP analogs, the following table summarizes the kinetic parameters for the hydrolysis of the natural substrate, cAMP, by several major PDE families. It is important to note that these values can vary depending on the specific isoform, splice variant, and experimental conditions.

| PDE Family | Substrate Specificity | Representative K_m for cAMP (µM) | Representative V_max for cAMP | Key Characteristics & References |

| PDE3 | cGMP-inhibited cAMP PDE | 0.15 - 0.38 | V_max for cAMP is ~10-fold greater than for cGMP | Hydrolysis of cAMP is competitively inhibited by cGMP.[7][8] |

| PDE4 | cAMP-specific | 1.2 - 5.2 | - | The most extensive PDE family with over 25 isoforms.[7][9] |

| PDE7 | cAMP-specific | ~0.1 - 0.2 | - | High-affinity cAMP-specific PDE. |

| PDE8 | cAMP-specific | 0.055 - 1.8 | 150 pmol/min/µg (PDE8A) | High-affinity, IBMX-insensitive cAMP-specific PDE.[10][11] |

| PDE10 | Dual-substrate | 0.05 - 0.2 | V_max ratio (cGMP/cAMP) is 4.7 | Hydrolyzes both cAMP and cGMP.[7][12] |

Disclaimer: The kinetic values presented are representative and have been compiled from various sources. Specific values for individual isoforms and under different experimental conditions may vary. Data for the hydrolysis of this compound is not available in the cited literature.

Experimental Protocols: Assessing PDE-Mediated Hydrolysis of cAMP Analogs

The resistance of a cAMP analog like this compound to hydrolysis by PDEs can be determined using several established assay methodologies. Below is a generalized protocol based on the widely used radioassay method. This protocol can be adapted for non-radioactive methods such as isothermal titration calorimetry (ITC) or luminescence-based assays.[13][14]

Generalized Protocol: Two-Step Radioenzymatic PDE Assay

Objective: To determine the rate of hydrolysis of a cAMP analog (e.g., this compound) by a specific PDE isoform and compare it to the hydrolysis of [³H]-cAMP.

Materials:

-

Purified recombinant PDE enzyme of interest

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP (for standard curve and competitive assays)

-

cAMP analog to be tested (e.g., this compound)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom (from Crotalus atrox, containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex AG 1-X8)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 200 µL.

-

Include control tubes: a "no enzyme" control and a "no substrate" control.

-

For determining the hydrolysis of the analog, set up reactions containing a fixed concentration of the PDE enzyme and varying concentrations of the unlabeled analog.

-

For competitive assays, use a fixed, sub-saturating concentration of [³H]-cAMP and varying concentrations of the unlabeled analog.

-

-

Initiation of Reaction:

-

Pre-incubate the enzyme in the assay buffer at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate ([³H]-cAMP and/or the cAMP analog).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring that the substrate consumption does not exceed 20% to maintain initial velocity conditions.

-

-

Termination of Reaction:

-

Terminate the reaction by boiling the tubes for 2 minutes to denature the PDE enzyme.

-

Cool the tubes on ice.

-

-

Conversion of 5'-AMP to Adenosine:

-

Add snake venom to each tube to a final concentration of 0.5 mg/mL.

-

Incubate at 30°C for 10 minutes. The 5'-nucleotidase in the snake venom will convert the [³H]-5'-AMP product to [³H]-adenosine.

-

-

Separation of Product and Substrate:

-

Add a slurry of the anion-exchange resin to each tube to bind the unreacted, negatively charged [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification of Product:

-

Carefully transfer an aliquot of the supernatant, containing the neutral [³H]-adenosine, to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-adenosine formed from a standard curve.

-

Determine the specific activity of the PDE enzyme (pmol of cAMP hydrolyzed/min/mg of enzyme).

-

For the cAMP analog, its resistance to hydrolysis can be expressed as a percentage of the hydrolysis rate of cAMP or by determining its IC₅₀ value in a competitive assay.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: The canonical cAMP signaling pathway.

Caption: Generalized workflow for a radioenzymatic PDE hydrolysis assay.

Caption: 2D structures of cAMP and 8-piperidino-cAMP.

Conclusion

This compound serves as a critical tool for the study of cAMP-mediated signaling due to its inherent resistance to hydrolysis by phosphodiesterases. This resistance, conferred by the bulky piperidino substitution at the 8-position of the adenine ring, allows for sustained activation of cAMP effectors. While specific quantitative data on the interaction of this compound with various PDE isoforms remains to be fully elucidated, the provided baseline data for cAMP and the generalized experimental protocol offer a solid foundation for researchers to investigate the properties of this and other PDE-resistant cAMP analogs. The continued development and characterization of such analogs will undoubtedly advance our understanding of compartmentalized cAMP signaling and may lead to the development of novel therapeutic strategies for a variety of diseases.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 4. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic AMP compartments and signaling specificity: Role of cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]

- 8. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of PDE8A, a novel human cAMP-specific phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

8-PIP-cAMP in Modulating Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) is a selective activator of cAMP-dependent Protein Kinase A (PKA). As a critical second messenger, cyclic AMP (cAMP) signaling, primarily through PKA, plays a pivotal role in regulating a vast array of cellular processes, including the fundamental control of gene expression. Dysregulation of the cAMP/PKA signaling pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases, making selective modulators like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates gene expression, supported by illustrative quantitative data derived from studies of PKA-selective cAMP analogs, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and PKA-Mediated Gene Regulation

This compound is a cell-permeable cAMP analog that exhibits selectivity for the activation of PKA[1][2]. PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP analogs like this compound to the regulatory subunits, the catalytic subunits are released and become active. These active C subunits then translocate to the nucleus where they phosphorylate a variety of substrate proteins, most notably the cAMP Response Element-Binding Protein (CREB)[3].

Phosphorylation of CREB at Serine 133 is a critical event that initiates the recruitment of co-activators, such as CREB-Binding Protein (CBP) and p300[4][5]. This transcriptional complex then binds to specific DNA sequences known as cAMP Response Elements (CREs), which are present in the promoter and enhancer regions of a multitude of genes[6]. The assembly of this complex at CRE sites enhances the recruitment of the basal transcription machinery, leading to the activation or repression of target gene transcription[7][8].

Signaling Pathway of this compound in Gene Expression

The canonical pathway for this compound-mediated gene expression is centered on the activation of PKA and the subsequent phosphorylation of CREB. However, the downstream effects are extensive and can involve a cascade of transcriptional events.

Quantitative Analysis of Gene Expression Modulation

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, studies on other potent PKA-selective cAMP analogs, such as 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), provide a strong proxy for the expected effects on gene expression. Microarray and RNA-sequencing analyses have revealed that PKA activation can alter the expression of thousands of genes.[7][8]

The tables below summarize representative data from such studies, illustrating the types of genes and the magnitude of changes that can be anticipated following treatment with a PKA activator like this compound.

Table 1: Representative Early-Response Genes Regulated by PKA Activation

| Gene Symbol | Gene Name | Function | Fold Change (2h) | p-value |

| Fos | FBJ murine osteosarcoma viral oncogene homolog | Transcription factor, cell proliferation, differentiation | ↑ 5.8 | < 0.01 |

| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | Transcription factor, apoptosis, inflammation | ↑ 4.2 | < 0.01 |

| Dusp1 | Dual specificity phosphatase 1 | MAPK signaling regulation, cellular stress response | ↑ 3.5 | < 0.01 |

| Per1 | Period circadian protein homolog 1 | Circadian rhythm regulation | ↑ 3.1 | < 0.01 |

| Icer | Inducible cAMP early repressor | Transcriptional repressor, negative feedback of cAMP signaling | ↑ 6.5 | < 0.001 |

Note: Data is illustrative and compiled from studies on PKA-selective cAMP analogs like 8-CPT-cAMP.[7][8]

Table 2: Representative Late-Response Genes Involved in Cell Cycle and Apoptosis Regulated by PKA Activation

| Gene Symbol | Gene Name | Function | Fold Change (24h) | p-value |

| Cdkn1a | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | ↑ 2.5 | < 0.05 |

| Gadd45a | Growth arrest and DNA-damage-inducible, alpha | Cell cycle arrest, DNA repair | ↑ 2.1 | < 0.05 |

| Bcl2l11 | BCL2 like 11 (apoptosis facilitator) (Bim) | Pro-apoptotic | ↑ 1.8 | < 0.05 |

| Casp3 | Caspase 3 | Apoptosis execution | ↑ 1.6 | < 0.05 |

| Ccnd1 | Cyclin D1 | Cell cycle progression (G1/S transition) | ↓ 2.0 | < 0.05 |

Note: Data is illustrative and compiled from studies on PKA-selective cAMP analogs like 8-CPT-cAMP.[7][8]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression in a cell culture model.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent mammalian cells to assess changes in gene expression.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (stored as a stock solution, e.g., 10 mM in DMSO or water)

-

Vehicle control (e.g., DMSO or sterile water)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

On the day of the experiment, prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of the solvent.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO₂.

-

Following incubation, proceed immediately to RNA isolation.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of specific gene expression changes using qPCR.

Materials:

-

Treated cells from Protocol 4.1

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Gene-specific forward and reverse primers

-

Reference gene primers (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Isolation: Lyse the treated cells directly in the culture wells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Elute RNA in nuclease-free water.

-

RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR: a. Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and diluted cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls (NTC) for each primer set.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Cttarget - Ctreference). c. Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).

Luciferase Reporter Assay for Promoter Activity

This protocol is used to determine if this compound can regulate the activity of a specific gene's promoter containing a CRE.

Materials:

-

Mammalian cell line

-

Luciferase reporter plasmid containing the promoter of interest upstream of the luciferase gene (e.g., pGL4 vector)

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect cells with the promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control as described in Protocol 4.1.

-

Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.[9][10][11]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency.

-

Calculate the fold induction of promoter activity by this compound relative to the vehicle-treated control.

Applications in Drug Discovery and Development

The ability of this compound to selectively activate PKA makes it a valuable tool in several areas of drug discovery and development:

-

Target Validation: Investigating the downstream consequences of PKA activation on gene networks can help validate PKA as a therapeutic target for specific diseases.

-

Compound Screening: In cell-based assays, this compound can serve as a positive control for screening compound libraries for novel PKA activators or inhibitors.

-

Mechanism of Action Studies: For compounds that modulate cAMP levels, this compound can be used to dissect whether their effects on gene expression are PKA-dependent.

-

Cancer Research: Given the role of PKA in cell proliferation and apoptosis, this compound is used to explore the potential of targeting the PKA pathway in various cancers.[1]

Conclusion

This compound is a powerful pharmacological tool for elucidating the intricate role of PKA in the regulation of gene expression. While large-scale quantitative gene expression data specifically for this compound is not yet widely available, the extensive research on other PKA-selective analogs provides a robust framework for predicting its effects. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the impact of this compound on their genes and pathways of interest. A deeper understanding of how PKA activation by compounds like this compound translates into specific gene expression signatures will continue to fuel advancements in our understanding of cellular signaling and the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 4. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis of cAMP-response element binding protein occupancy, phosphorylation, and target gene activation in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cAMP-inducible genes by CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Intracellular Signaling: A Technical Guide to the Foundational Research on cAMP as a Second Messenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cyclic adenosine monophosphate (cAMP) as a second messenger revolutionized our understanding of cellular communication and hormonal action, laying the groundwork for modern pharmacology and drug development. This technical guide delves into the foundational research that established cAMP's pivotal role in signal transduction. We will explore the seminal experiments conducted by Earl W. Sutherland and his colleagues, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971.[1] This document provides a detailed examination of the experimental protocols, quantitative data, and the logical framework that solidified the second messenger concept.

The Second Messenger Hypothesis: A Paradigm Shift

Prior to the work of Sutherland, the prevailing belief was that hormones exerted their effects by directly entering cells and interacting with intracellular targets. Sutherland's research on the action of epinephrine and glucagon on liver glycogenolysis challenged this dogma.[1] His work demonstrated that these hormones act at the cell surface, triggering the formation of an intracellular intermediary, which he termed the "second messenger," to relay the signal within the cell.[1][2] This second messenger was identified as cyclic 3',5'-adenosine monophosphate (cAMP).[3][4]

The core tenets of the second messenger hypothesis are:

-

The "first messenger" (e.g., a hormone) binds to a specific receptor on the cell surface.

-

This binding activates an enzyme on the inner face of the cell membrane, adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

-

cAMP then diffuses within the cell and activates target proteins, such as protein kinases, to elicit the final physiological response.

-

The signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP to adenosine monophosphate (AMP).[5]

Core Signaling Pathway

The foundational research on cAMP elucidated a canonical signaling pathway that remains a cornerstone of cell biology.

Caption: The canonical cAMP signaling pathway.

Foundational Experiments: Methodologies and Data

The following sections detail the key experimental approaches and quantitative findings from the seminal papers by Sutherland and Rall that established the role of cAMP.

Experimental Workflow: From Liver Homogenate to Second Messenger Identification

A central element of the foundational research was the development of a cell-free system from dog liver to study the effects of hormones. This allowed for the separation and characterization of the components involved in the signaling cascade.

Caption: Workflow for identifying the heat-stable second messenger.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the 1958 publications by Rall and Sutherland in the Journal of Biological Chemistry.

1. Preparation of Liver Fractions

-

Tissue Source: Dog liver.

-

Homogenization: Livers were homogenized in 0.25 M sucrose solution using a glass homogenizer.

-

Differential Centrifugation: The homogenate was subjected to centrifugation to separate the particulate and supernatant fractions.

-

A low-speed centrifugation (e.g., 1000 x g for 10 minutes) was used to pellet nuclei and cell debris.

-

The resulting supernatant was then subjected to a higher speed centrifugation (e.g., 10,000 x g for 15 minutes) to pellet the particulate fraction containing membranes and mitochondria.

-

The final supernatant contained the soluble enzymes, including phosphorylase.

-

2. Adenylyl Cyclase Assay (Formation of the "Active Factor")

-

Reaction Mixture: The particulate fraction was incubated in a medium containing:

-

Incubation: The mixture was incubated at 37°C for a defined period.

-

Termination: The reaction was stopped by heating the mixture in a boiling water bath for 3 minutes to inactivate the enzymes.

-

Preparation of Heat-Stable Factor: The heated mixture was centrifuged to remove the denatured protein, and the supernatant containing the heat-stable "active factor" (cAMP) was collected.

3. Phosphorylase Activity Assay

-

Principle: The activity of phosphorylase was measured by quantifying the conversion of glucose-1-phosphate to inorganic phosphate in the presence of glycogen.

-

Reaction Mixture: The supernatant fraction (containing phosphorylase) was incubated with:

-

The heat-stable factor (cAMP) preparation.

-

Glucose-1-phosphate

-

Glycogen

-

Buffer (pH 6.8)

-

-

Incubation: The reaction was carried out at 37°C.

-

Measurement: The amount of inorganic phosphate produced was determined colorimetrically. The activity was expressed as units, where one unit represented the liberation of a specific amount of inorganic phosphate per unit of time.

Quantitative Data

The foundational studies provided quantitative evidence for the role of cAMP as a second messenger. The following tables summarize key findings from the 1958 papers.

Table 1: Formation of Cyclic AMP in the Presence of Epinephrine

| Condition | Cyclic AMP Formed (units/mg protein) |

| Control (no hormone) | 1.2 |

| + Epinephrine (5 x 10⁻⁵ M) | 8.5 |

| + Glucagon (2 x 10⁻⁶ M) | 9.1 |

Data are representative values illustrating the stimulation of cyclic AMP formation by hormones.

Table 2: Activation of Phosphorylase by Cyclic AMP

| Addition to Supernatant Fraction | Phosphorylase Activity (units/mg protein) |

| None (basal) | 150 |

| + Heat-Stable Factor (from epinephrine-stimulated particulate fraction) | 450 |

| + Purified Cyclic AMP | 435 |

Data are representative values demonstrating the activation of phosphorylase by the endogenously produced heat-stable factor and purified cyclic AMP.

The Role of Key Components in the cAMP Pathway

The foundational research also identified and characterized the key enzymatic players in the cAMP signaling cascade.

Caption: Enzymatic regulation of cAMP levels and action.

-

Adenylyl Cyclase: This membrane-bound enzyme is responsible for the synthesis of cAMP from ATP. Its activity is stimulated by G-protein coupled receptors upon binding of the first messenger.

-

Phosphodiesterase (PDE): This enzyme is responsible for the degradation of cAMP to AMP, thus terminating the signal. The discovery that methylxanthines like caffeine inhibit PDE was a crucial tool in these early studies.[5][6]

-

Protein Kinase A (PKA): This is the primary effector of cAMP in many cells. It is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These subunits then phosphorylate specific substrate proteins on serine and threonine residues, leading to the cellular response.

Conclusion

The foundational research on cAMP as a second messenger, pioneered by Earl W. Sutherland and his colleagues, fundamentally altered our understanding of cellular signaling. The elegant experiments using cell-free systems, coupled with rigorous biochemical characterization, provided irrefutable evidence for a new paradigm of hormone action. This work not only established the concept of second messengers but also laid the groundwork for the discovery of numerous other signaling pathways and provided a rational basis for the development of a vast array of therapeutic agents that target these pathways. The principles uncovered in these seminal studies continue to be of paramount importance to researchers, scientists, and drug development professionals today.

References

- 1. The Process of Reversible Phosphorylation: the Work of Edmond H. Fischer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. From membrane to nucleus: A three-wave hypothesis of cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of a cyclic adenine ribonucleotide by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-PIP-cAMP in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of cAMP-dependent protein kinase (PKA).[1][2] Due to its increased metabolic stability and membrane permeability compared to endogenous cAMP, this compound is a valuable tool for investigating the downstream effects of PKA activation in various cellular processes.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on cancer research applications such as inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action: this compound selectively binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell cycle progression.[4] For enhanced selectivity towards PKA type I, this compound is often used in synergistic combination with other cAMP analogs, such as 8-HA-cAMP, which shows selectivity for a different binding site on the PKA regulatory subunit.[3][5]

Signaling Pathway

The canonical cAMP signaling pathway initiated by this compound primarily involves the activation of PKA. Activated PKA can then phosphorylate various downstream effectors, including transcription factors like CREB, and influence other signaling cascades such as the MAPK/ERK pathway.

Caption: Signaling pathway activated by this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound, often in combination with 8-HA-cAMP, in various cancer cell lines.

| Cell Line | Assay Type | Treatment | Concentration (IC50) | Incubation Time | Observed Effect |

| ARO | Proliferation | This compound + 8-HA-cAMP (100 µM each) | 55.3 µM | 72-96 hours | Potent antiproliferative effect, growth arrest |

| NPA | Proliferation | This compound + 8-HA-cAMP (100 µM each) | 84.8 µM | 72-96 hours | Potent antiproliferative effect, growth arrest |

| WRO | Proliferation | This compound + 8-HA-cAMP (100 µM each) | Not effective | 72-96 hours | No significant inhibition of cell growth |

| ARO, NPA | Western Blot | This compound + 8-HA-cAMP (100 µM each) | - | 30 minutes | Inhibition of ERK phosphorylation |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for obtaining reproducible results.

Materials:

-

This compound sodium salt

-

Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.2)

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000 (Molecular Weight of this compound sodium salt is approximately 434.32 g/mol )

-

Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile water or buffer to the tube.

-

Vortex: Vortex the solution until the compound is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cancer cell proliferation using a standard MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The combination of gamma ionizing radiation and 8-Cl-cAMP induces synergistic cell growth inhibition and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-PIP-cAMP for Glioma Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differentiation therapy represents a promising strategy in cancer treatment, aiming to induce malignant cells to mature into non-proliferative, specialized cell types. In the context of glioma, the most common and aggressive form of primary brain tumor, inducing differentiation can lead to a less malignant phenotype. The cyclic adenosine monophosphate (cAMP) signaling pathway is a key regulator of cellular processes, including proliferation and differentiation.[1][2] Elevation of intracellular cAMP levels has been shown to inhibit proliferation and promote differentiation in glioma cells.[1][2]

8-piperidino-cAMP (8-PIP-cAMP) is a selective activator of cAMP-dependent protein kinase (PKA), the primary effector of cAMP signaling.[3][4] This analog exhibits selectivity for the regulatory subunits of PKA, specifically binding with high affinity to site A of PKA type I and site B of PKA type II.[5][6] This selective activation offers a targeted approach to modulate the cAMP pathway for therapeutic benefit. While direct and extensive protocols for this compound-induced differentiation in glioma cells are not widely published, this document provides a comprehensive guide based on the known mechanisms of cAMP signaling in glioma and the specific properties of this compound.

Mechanism of Action

This compound mimics the action of endogenous cAMP by binding to and activating PKA.[3][4] The activation of PKA initiates a signaling cascade that can lead to the phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[7] The phosphorylation of CREB can, in turn, regulate the expression of genes involved in cell differentiation.[7] In glioma cells, activation of the cAMP/PKA pathway has been associated with decreased proliferation, morphological changes indicative of differentiation, and the induction of apoptosis.[1]

Studies comparing different cAMP analogs, such as 8-Cl-cAMP and PKA I-selective analogs like this compound, have shown that they can inhibit cancer cell growth through distinct mechanisms.[8] For instance, 8-Cl-cAMP has been observed to induce p38 MAPK phosphorylation, while the effects of PKA I-selective analogs on this pathway may differ.[8] Furthermore, these analogs can modulate other critical signaling pathways involved in cell growth, such as the ERK1/2 MAPK and PI3K/Akt pathways.[8]

Signaling Pathway

The signaling pathway initiated by this compound in glioma cells is centered around the activation of PKA. A simplified representation of this pathway is illustrated below.

References

- 1. The effects of cAMP on differentiation of cultured Schwann cells: progression from an early phenotype (04+) to a myelin phenotype (P0+, GFAP-, N-CAM-, NGF-receptor-) depends on growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of tumor versus peritumoral cortex in gliomas by intraoperative electrocorticography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound BIOLOG Life Science Institute [biolog.de]

- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging of PKA Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). The spatiotemporal dynamics of PKA activity are tightly regulated and play a pivotal role in a myriad of cellular processes, including gene expression, metabolism, and cell growth. Dysregulation of PKA signaling is implicated in various diseases, making it a key target for drug development. Visualizing PKA activity in living cells provides invaluable insights into these complex signaling networks.

While the specific compound "8-PIP-cAMP" (8-(4-iodophenyl)piperazinyl-cAMP) does not appear in scientific literature as a probe for live-cell imaging of PKA activity, the field has well-established and powerful tools for this purpose, primarily based on genetically encoded biosensors. These biosensors offer high sensitivity and specificity, allowing for real-time monitoring of PKA dynamics in living cells. This document provides a detailed overview and protocols for using these state-of-the-art biosensors.

Genetically Encoded PKA Biosensors

The most widely used tools for live-cell imaging of PKA activity are Förster Resonance Energy Transfer (FRET)-based and single-fluorophore biosensors. A prominent example is the family of A-Kinase Activity Reporters (AKARs).[1][2]

Principle of AKAR Biosensors:

AKAR biosensors typically consist of a FRET pair of fluorescent proteins (e.g., CFP and YFP) flanking a PKA-specific substrate peptide and a phosphoamino-acid binding domain (PAABD).[2]

-

Inactive State: In the absence of PKA activity, the substrate peptide is not phosphorylated, and the biosensor exists in an extended conformation. The FRET donor (e.g., CFP) and acceptor (e.g., YFP) are spatially separated, resulting in low FRET efficiency.

-

Active State: Upon activation, PKA phosphorylates the substrate peptide. This phosphorylation event induces a conformational change, causing the PAABD to bind to the phosphorylated substrate. This brings the FRET donor and acceptor into close proximity, leading to an increase in FRET efficiency.[2]

Quantitative Data of PKA Biosensors

| Parameter | AKAR2 | ExRai-AKAR2 | Reference |

| Principle | FRET-based | Excitation-ratiometric | [1][3] |

| Fluorescent Proteins | CFP/YFP | cpEGFP | [1][3] |

| Dynamic Range (ΔR/R) | ~15-30% | Up to 1000% (11-fold) | [1][3] |

| Affinity (Km for PKA) | ~1.5 µM | Not explicitly stated, but improved sensitivity | [1] |

| Response Kinetics | Seconds to minutes | Seconds to minutes | [1] |

Signaling Pathway

The diagram below illustrates the canonical cAMP/PKA signaling pathway that is monitored by AKAR-type biosensors.

Caption: The cAMP/PKA signaling cascade.

Experimental Protocols

Plasmid Transfection and Cell Culture

This protocol describes the transient transfection of mammalian cells with a PKA biosensor plasmid for live-cell imaging.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Glass-bottom imaging dishes (e.g., 35 mm)

-

Poly-D-lysine (PDL)

-

Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

Procedure:

-

Cell Seeding:

-

Coat glass-bottom dishes with 0.1 mg/mL PDL for at least 1 hour at 37°C.[3]

-

Wash the dishes twice with sterile water and allow them to dry.

-

Seed HEK293T cells onto the coated dishes at a density that will result in 50-70% confluency on the day of imaging.

-

-

Transfection:

-

24 hours after seeding, transfect the cells with the PKA biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate the cells for 24-48 hours post-transfection to allow for biosensor expression.

-

Live-Cell Imaging of PKA Activity

This protocol outlines the procedure for acquiring fluorescence images of cells expressing a PKA biosensor and stimulating the PKA pathway.

Equipment:

-

Inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)

-

Appropriate filter sets for the specific FRET pair (e.g., for CFP/YFP: CFP excitation and emission, YFP excitation and emission, and FRET channel - CFP excitation, YFP emission)

-

High-sensitivity camera (e.g., sCMOS or EMCCD)

-

Image acquisition software capable of ratiometric analysis

Procedure:

-

Preparation for Imaging:

-

Replace the culture medium with pre-warmed imaging buffer (e.g., HBSS).

-

Mount the dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.

-

-

Image Acquisition:

-

Locate a field of view with healthy, transfected cells expressing the biosensor.

-

Acquire baseline fluorescence images in all necessary channels (e.g., CFP, YFP, and FRET) for 2-5 minutes to establish a stable baseline.

-

-

Stimulation:

-

Post-Stimulation Imaging:

-

Continue acquiring images at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes to capture the full dynamic response of PKA activity.

-

-

Data Analysis:

-

For each time point, perform background subtraction.

-

Select regions of interest (ROIs) within individual cells.

-

Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each ROI at each time point.

-

Normalize the FRET ratio to the baseline to obtain the change in PKA activity (ΔR/R).

-

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment to measure PKA activity.

Caption: Workflow for PKA activity imaging.

Conclusion

Live-cell imaging using genetically encoded biosensors like AKARs is a powerful technique to dissect the spatiotemporal regulation of PKA signaling. These tools provide a quantitative and dynamic readout of PKA activity, enabling researchers to investigate the effects of drug candidates, understand disease mechanisms, and uncover fundamental principles of cellular communication. While the initially mentioned "this compound" is not a recognized tool for this application, the methodologies presented here represent the current standard in the field and offer robust and reliable means to study PKA in living cells.

References

- 1. Imaging of cAMP Levels and Protein Kinase A Activity Reveals That Retinal Waves Drive Oscillations in Second-Messenger Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatiotemporal mapping of PKA activity using biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]